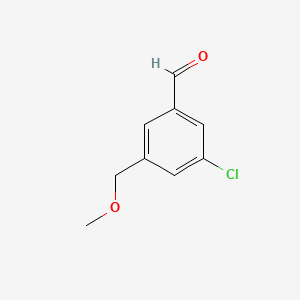
3-Amino-1,3-oxazinan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1,3-oxazinan-2-one hydrochloride is a chemical compound with the molecular formula C4H8N2O2·HCl. It is a derivative of oxazinanone, a six-membered cyclic urethane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Amino-1,3-oxazinan-2-one hydrochloride involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under metal-free conditions with methanol as the solvent . Another method involves the eco-friendly conversion of carbon dioxide (CO2) into 1,3-oxazinan-2-ones using a novel three-dimensional copper-organic framework catalyst. This reaction uses aminopropanol and alkynol as substrates and operates under mild conditions (80°C, 0.1 MPa) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and eco-friendly catalytic processes, such as the one involving copper-organic frameworks, is promising for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1,3-oxazinan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazinanone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazinanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazinanones, amino alcohols, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
3-Amino-1,3-oxazinan-2-one hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Amino-1,3-oxazinan-2-one hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can activate or inhibit specific enzymes, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride: This compound has a similar structure but with an additional aminoethyl group.
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Another similar compound with a piperazinyl group.
Uniqueness
3-Amino-1,3-oxazinan-2-one hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its potential for eco-friendly synthesis and applications in multiple fields further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C4H9ClN2O2 |
|---|---|
Poids moléculaire |
152.58 g/mol |
Nom IUPAC |
3-amino-1,3-oxazinan-2-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-6-2-1-3-8-4(6)7;/h1-3,5H2;1H |
Clé InChI |
RLTSDPPPDGPTKP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)OC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)

![rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13453880.png)

![(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13453894.png)

![[3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)
![tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride](/img/structure/B13453907.png)




![1-[1-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13453924.png)
![(2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B13453925.png)
